molecular formula C12H13BrN2S B2626315 4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863000-92-4

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No.: B2626315
CAS No.: 863000-92-4
M. Wt: 297.21
InChI Key: RBUDLUXGKOQHFI-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C12H13BrN2S and its molecular weight is 297.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole and its derivatives have been extensively studied for their synthesis and antimicrobial properties. For example, some synthesized compounds, including derivatives of this compound, have shown significant antimicrobial activity. These include activities against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, emphasizing their potential in antimicrobial drug development (Anuse et al., 2019).

Anti-arrhythmic Potential

Research has also been conducted on the anti-arrhythmic properties of compounds synthesized from this compound. For instance, certain derivatives have demonstrated significant anti-arrhythmic activity, which could be valuable for developing new treatments for cardiac arrhythmias (Abdel‐Aziz et al., 2009).

Biological Properties

The biological properties of new piperidine-substituted benzothiazole derivatives have been studied, revealing interesting antibacterial and antifungal activities. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Shafi et al., 2021).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds based on this compound are crucial for understanding their chemical behavior and potential applications. These studies involve detailed spectral analysis, aiding in the development of novel compounds with desired properties (Bi, 2014).

Molecular Docking Studies

Molecular docking studies have been performed on compounds derived from this compound. These studies are important for predicting the activity of these compounds against specific biological targets, such as estrogen and progesterone receptors in the case of cancer research (Shirani et al., 2021).

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, influencing their activity and function. For instance, it has been reported to inhibit the activity of certain enzymes, thereby affecting biochemical pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate signaling pathways that are crucial for cell survival and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions . These effects highlight the compound’s potential as a therapeutic agent in targeting specific cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to inhibition or modulation of their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained effects on cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, underscoring the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that are crucial for its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The interactions with specific enzymes involved in its metabolism are essential for understanding its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications are important factors that influence its subcellular localization, thereby affecting its overall activity and function.

Properties

IUPAC Name

4-bromo-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUDLUXGKOQHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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